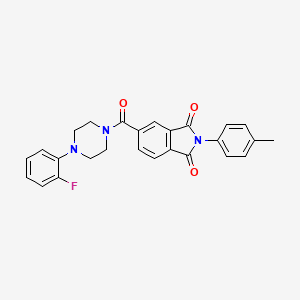

5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

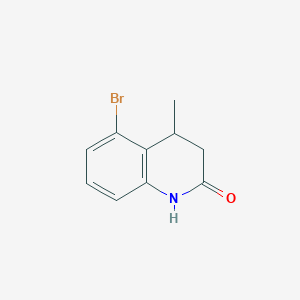

The compound "5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione" is a structurally complex molecule that appears to be related to a class of compounds that have been synthesized for various biological evaluations. The presence of a fluorophenyl group and a piperazine moiety suggests potential pharmacological activity, as these features are often seen in molecules with central nervous system activity, such as antidepressants and anxiolytics .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For example, a related piperazine-2,5-dione was synthesized over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding a compound that exhibited polymorphism in its crystalline forms . Similarly, the synthesis of fluorophenyl-piperazinylalkyl derivatives of purine diones involved a series of reactions that provided compounds with significant biological activity . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would depend on the starting materials and desired functional group transformations.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as single-crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, the structure of a tert-butyl piperazine-1-carboxylate derivative was elucidated using XRD, revealing its crystallization in the monoclinic system and the presence of intermolecular interactions that contribute to its three-dimensional architecture . These techniques would be essential in determining the precise molecular structure of "5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione" and understanding its potential for forming polymorphs or engaging in specific molecular interactions.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including condensation, amination, and cyclization, as part of their synthesis or as reactions with other chemical entities. The regiospecific displacement of functional groups and intramolecular nucleophilic displacement cyclization reactions are key steps in the synthesis of some fluorinated piperazine derivatives . These reactions are crucial for constructing the piperazine core and introducing additional functional groups that define the compound's properties and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as lipophilicity and metabolic stability, are important factors in their biological evaluation. For example, the lipophilicity and metabolic stability of fluorinated arylpiperazinylalkyl derivatives were assessed using micellar electrokinetic chromatography (MEKC) and a human liver microsomes (HLM) model, respectively . These properties influence the compound's pharmacokinetics and pharmacodynamics, affecting its potential as a therapeutic agent. The physical properties, such as solubility and melting point, would also be determined to facilitate the compound's handling and formulation.

Applications De Recherche Scientifique

Piperazine Derivatives in Medicinal Chemistry

Piperazine and its derivatives have been a focal point in medicinal chemistry due to their broad spectrum of pharmaceutical applications. The structural versatility of piperazine allows for the synthesis of compounds with potent pharmacophoric activities. Recent studies have highlighted the synthetic methodologies and pharmacological potential of piperazine analogues, showing their significance in the development of drugs targeting central nervous system (CNS) disorders, cancer, infectious diseases, and more. These derivatives exhibit a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus have been shown to significantly impact the medicinal properties of the resulting molecules, making it a flexible building block for drug discovery (Al-Ghorbani Mohammed et al., 2015); (A. Rathi et al., 2016).

Piperazine in CO2 Capture Technologies

Piperazine has also been identified as a key component in CO2 capture technologies. Studies have explored the use of aqueous piperazine solutions for CO2 absorption, utilizing its fast kinetics for enhanced mass transfer rates. This research points towards process intensification strategies that could leverage piperazine-based solutions for more efficient and effective CO2 capture, presenting a potential environmental application of piperazine derivatives (M. Abreu & G. Rochelle, 2022).

Role in Antimycobacterial Activity

Piperazine's utility extends into antimicrobial applications, particularly against Mycobacterium tuberculosis. Compounds featuring the piperazine moiety have shown promising activity against both drug-susceptible and drug-resistant strains of tuberculosis. This highlights the potential of piperazine derivatives in addressing the global challenge of tuberculosis, offering a foundation for the development of new anti-TB agents (P. Girase et al., 2020).

Propriétés

IUPAC Name |

5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O3/c1-17-6-9-19(10-7-17)30-25(32)20-11-8-18(16-21(20)26(30)33)24(31)29-14-12-28(13-15-29)23-5-3-2-4-22(23)27/h2-11,16H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEASSKUJYGXOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2520871.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B2520874.png)

![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/no-structure.png)

![6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2520881.png)

![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)

![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2520887.png)

![1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2520888.png)

![5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2520889.png)

![4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2520890.png)